2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
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Overview
Description
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a complex organic compound that features a benzene ring substituted with dichloro groups and a propoxy chain linked to a methylindoloquinoxaline moiety
Preparation Methods
The synthesis of 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene typically involves multiple steps, starting with the preparation of the indoloquinoxaline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The propoxy chain is then introduced via nucleophilic substitution reactions, followed by the chlorination of the benzene ring to obtain the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The propoxy chain can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and acids.
Scientific Research Applications
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its unique chemical properties may enable it to act as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene can be compared with other similar compounds, such as:
2,4-Dichloro-1-[3-(indolo[2,3-b]quinoxalin-5-yl)propoxy]benzene: Lacks the methyl group on the indole ring, which may affect its reactivity and biological activity.
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene: Has an ethoxy chain instead of a propoxy chain, which can influence its chemical properties and interactions.
2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]toluene: Contains a toluene moiety instead of a benzene ring, potentially altering its stability and reactivity.
Properties
Molecular Formula |
C24H19Cl2N3O |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
6-[3-(2,4-dichlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H19Cl2N3O/c1-15-6-4-7-17-22-24(28-20-9-3-2-8-19(20)27-22)29(23(15)17)12-5-13-30-21-11-10-16(25)14-18(21)26/h2-4,6-11,14H,5,12-13H2,1H3 |
InChI Key |
WDNLTFCCROREIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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